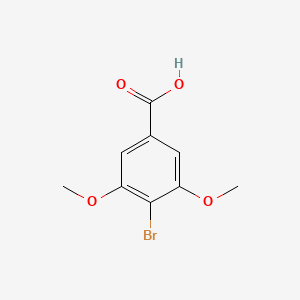
2-(Bromomethyl)-5-chloro-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Bromomethyl)-5-chloro-1,3-difluorobenzene" is a halogenated aromatic molecule that contains bromo, chloro, and fluoro substituents on a benzene ring. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens suggests that it could serve as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction, followed by bromination and a Grignard reaction, as described in one of the studies . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied, considering the reactivity of bromomethyl and chloro groups in such compounds.
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been studied using X-ray diffraction, revealing various interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions are crucial in determining the packing motifs and the overall stability of the crystal structure. For "this compound," similar types of interactions could be expected, influencing its crystalline arrangement and physical properties.
Chemical Reactions Analysis
The reactivity of bromomethyl-substituted benzenes can be influenced by the presence of other substituents on the benzene ring. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and reactivities in the presence of various solvents . The presence of a bromomethyl group in "this compound" suggests that it could undergo further chemical reactions, such as coupling reactions or nucleophilic substitutions, which are typical for bromomethyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the type and position of the substituents. For instance, the solvates of bromomethyl-substituted benzenes exhibit different crystal structures and solubility depending on the solvent used . The presence of both bromo and chloro substituents in "this compound" would affect its boiling point, melting point, solubility, and density. Additionally, the difluoro groups could confer increased stability and resistance to nucleophilic attack compared to non-fluorinated analogs.
properties
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUEAHGMDKVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378548 |
Source


|
| Record name | 2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537013-52-8 |
Source


|
| Record name | 2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)


![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)





![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)